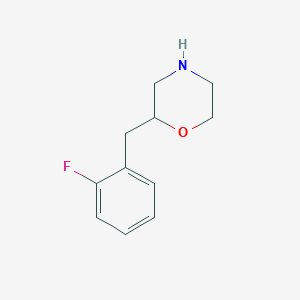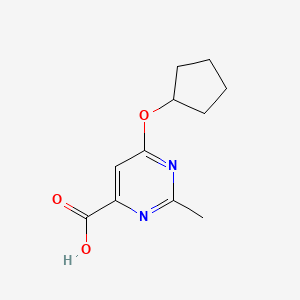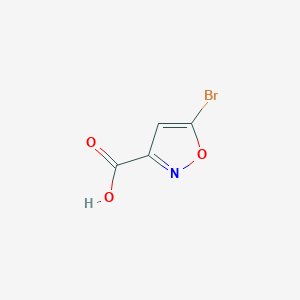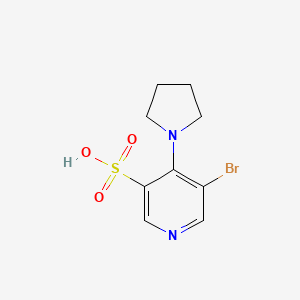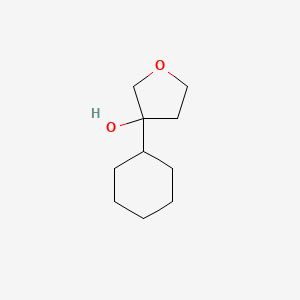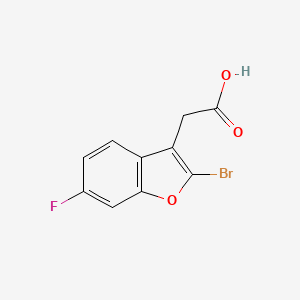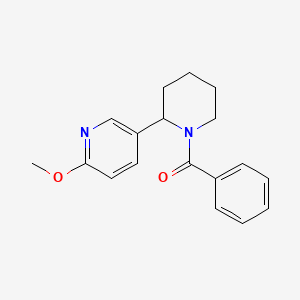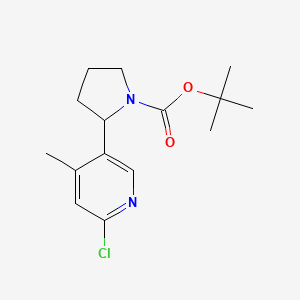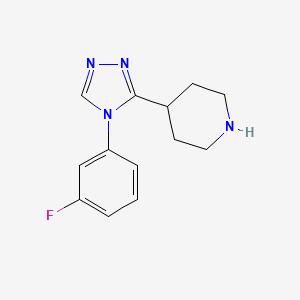
3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyrrole ring, a piperidine ring, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The pyrrole and piperidine rings can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or other structural changes.
Substitution: The compound can undergo substitution reactions, especially at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups into the piperidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its heterocyclic structure is often associated with bioactivity, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, compounds with similar structures have been investigated for their potential therapeutic effects. They may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Methyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
- 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
- 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole lies in its specific substitution pattern and the combination of the pyrrole, piperidine, and oxadiazole rings. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Eigenschaften
Molekularformel |
C13H18N4O |
|---|---|
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
3-(1-ethylpyrrol-2-yl)-5-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H18N4O/c1-2-17-8-4-6-11(17)12-15-13(18-16-12)10-5-3-7-14-9-10/h4,6,8,10,14H,2-3,5,7,9H2,1H3 |
InChI-Schlüssel |
DNFPDPZFCCIGLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC=C1C2=NOC(=N2)C3CCCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


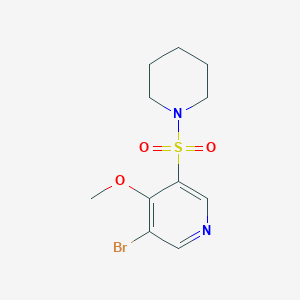

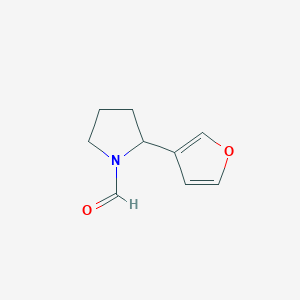
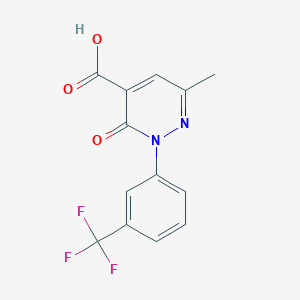
![7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15058182.png)
